molecular formula C15H28O7P2 B1251097 2-cis,6-cis-Farnesyl diphosphate

2-cis,6-cis-Farnesyl diphosphate

Cat. No. B1251097
M. Wt: 382.33 g/mol
InChI Key: VWFJDQUYCIWHTN-FBXUGWQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cis,6-cis-farnesyl diphosphate is a farnesyl diphosphate. It is a conjugate acid of a 2-cis,6-cis-farnesyl diphosphate(3-).

Scientific Research Applications

Reaction Mechanisms in Prenyltransferases

2-cis,6-cis-Farnesyl diphosphate (FPP) is studied for its role in different reaction mechanisms of prenyltransferases. For instance, it is involved in the synthesis of compounds with cis- and trans-double bonds, as observed in the reactions catalyzed by octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs) (Lu, Liu, & Liang, 2009).

Role in Bacterial Peptidoglycan Biosynthesis

The use of FPP in bacterial peptidoglycan biosynthesis has been explored, particularly through its interaction with enzymes like undecaprenyl diphosphate synthase (UPPS). This enzyme, a type of cis-prenyltransferase, plays a significant role in the formation of bacterial cell walls (Teng & Liang, 2012).

Photoactive Analogs of FPP in Enzyme Studies

Photoactive analogs of FPP are utilized to study enzymes that use FPP as a substrate, which is significant in the semisynthesis of drugs and as targets for drug design. These analogs have been instrumental in identifying enzymes interacting with FPP (Vervacke, Wang, & Distefano, 2013).

Modification and Inhibition Studies

The synthesis and modification of FPP analogues have been studied, revealing insights into enzyme interactions and potential inhibition mechanisms. For instance, 7-substituted FPP analogues have been prepared to understand their interaction with mammalian protein-farnesyl transferase (Rawat & Gibbs, 2002).

Plant Biosynthesis and Rubber Production

FPP is also crucial in plant biosynthesis processes. For example, its role in the synthesis of cis-1,4-polyisoprene (natural rubber) in plants, where it acts as an initiator for rubber elongation, has been explored (Cornish, 1993).

Enzyme Structure and Function

The crystal structure of enzymes like farnesyl diphosphate synthase, which catalyzes the synthesis of FPP, provides insights into the molecular architecture and functioning of these enzymes (Tarshis, Yan, Poulter, & Sacchettini, 1994).

properties

Product Name

2-cis,6-cis-Farnesyl diphosphate

Molecular Formula

C15H28O7P2

Molecular Weight

382.33 g/mol

IUPAC Name

phosphono [(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate

InChI

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9-,15-11-

InChI Key

VWFJDQUYCIWHTN-FBXUGWQNSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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